1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride 1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803599-80-5
VCID: VC4087531
InChI: InChI=1S/C13H16Cl2N2O2.ClH/c1-8(16)11-7-17(5-6-19-11)13(18)9-3-2-4-10(14)12(9)15;/h2-4,8,11H,5-7,16H2,1H3;1H
SMILES: CC(C1CN(CCO1)C(=O)C2=C(C(=CC=C2)Cl)Cl)N.Cl
Molecular Formula: C13H17Cl3N2O2
Molecular Weight: 339.6

1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride

CAS No.: 1803599-80-5

VCID: VC4087531

Molecular Formula: C13H17Cl3N2O2

Molecular Weight: 339.6

* For research use only. Not for human or veterinary use.

1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride - 1803599-80-5

Description

1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride is a chemical compound characterized by its molecular formula C13H17Cl3N2O2 and a molecular weight of approximately 339.65 g/mol . This compound features a morpholine ring linked to a dichlorobenzoyl group, which contributes to its unique properties and potential applications in various fields such as medicinal chemistry and material science.

Synthesis and Reaction Conditions

The synthesis of 1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride involves several key steps, typically requiring controlled reaction conditions such as temperature and pH to optimize yield and purity. Industrial methods may further refine these processes to enhance efficiency and scalability.

Common Reagents and Solvents:

  • Solvents: Dichloromethane, ethanol, and other organic solvents.

  • Bases: Sodium hydroxide is often used to facilitate reactions.

Biological Interactions and Applications

1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride is believed to interact with specific biological targets, such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. Research continues to explore its therapeutic potential across various medical fields, indicating a promising future for this compound in scientific applications.

Potential Applications:

  • Medicinal Chemistry: Investigated for its pharmacological properties and potential as a drug candidate.

  • Material Science: Explored for its unique chemical properties.

Analytical Techniques

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to provide insights into its structural characteristics.

CAS No. 1803599-80-5
Product Name 1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride
Molecular Formula C13H17Cl3N2O2
Molecular Weight 339.6
IUPAC Name [2-(1-aminoethyl)morpholin-4-yl]-(2,3-dichlorophenyl)methanone;hydrochloride
Standard InChI InChI=1S/C13H16Cl2N2O2.ClH/c1-8(16)11-7-17(5-6-19-11)13(18)9-3-2-4-10(14)12(9)15;/h2-4,8,11H,5-7,16H2,1H3;1H
Standard InChIKey XFNPCDNFGDVKDH-UHFFFAOYSA-N
SMILES CC(C1CN(CCO1)C(=O)C2=C(C(=CC=C2)Cl)Cl)N.Cl
Canonical SMILES CC(C1CN(CCO1)C(=O)C2=C(C(=CC=C2)Cl)Cl)N.Cl
PubChem Compound 86811797
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator